molecular formula C23H27NO2 B6048325 [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol

[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol

Katalognummer B6048325
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: MMWDSHLFUDFQGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, also known as BPAP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. BPAP is a selective dopamine D2 receptor agonist that exhibits high affinity and selectivity for the D2 receptor subtype. In

Wirkmechanismus

[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol acts as a selective dopamine D2 receptor agonist, binding to and activating D2 receptors in the brain. This results in increased dopamine release and activation of the mesolimbic dopamine system, which is involved in reward and motivation.
Biochemical and Physiological Effects:
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to increase dopamine release in the striatum and prefrontal cortex, regions of the brain involved in motor function and cognition, respectively. [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol also increases the expression of neurotrophic factors, which promote neuronal growth and survival. In addition, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its high affinity and selectivity for the D2 receptor subtype, its ability to cross the blood-brain barrier, and its low toxicity. However, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol is a relatively new compound and further research is needed to fully understand its pharmacological properties and potential therapeutic applications.

Zukünftige Richtungen

Future research on [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol should focus on its potential therapeutic applications in the treatment of neurological disorders, as well as its pharmacological properties and mechanisms of action. In addition, further studies are needed to determine the long-term safety and efficacy of [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, as well as its potential for abuse and dependence. Finally, the development of new analogs of [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol may lead to the discovery of more potent and selective dopamine D2 receptor agonists with improved therapeutic potential.

Synthesemethoden

[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol can be synthesized through a multi-step process involving the reaction of 2-phenylethylamine with 2-bromo-1-benzofuran, followed by N-alkylation with 3-piperidinylmethanol. The final product is obtained through purification and crystallization.

Wissenschaftliche Forschungsanwendungen

[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to improve motor function and reduce dyskinesia. In schizophrenia, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to improve cognitive function and reduce negative symptoms. In drug addiction, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to reduce drug-seeking behavior and withdrawal symptoms.

Eigenschaften

IUPAC Name

[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c25-18-23(13-11-19-7-2-1-3-8-19)12-6-14-24(17-23)16-21-15-20-9-4-5-10-22(20)26-21/h1-5,7-10,15,25H,6,11-14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWDSHLFUDFQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=CC=CC=C3O2)(CCC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.